N-[2-(3-methylphenyl)ethyl]piperidine-4-carboxamide
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Overview
Description
N-[2-(3-methylphenyl)ethyl]piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds with piperidine moiety are widely used in medicinal chemistry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methylphenyl)ethyl]piperidine-4-carboxamide typically involves the reaction of 3-methylphenethylamine with piperidine-4-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include hydrogenation, cyclization, and functionalization reactions .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methylphenyl)ethyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-[2-(3-methylphenyl)ethyl]piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-methylphenyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine derivative with antiproliferative effects on cancer cells.
Matrine: Known for its antimicrobial and anticancer activities.
Uniqueness
N-[2-(3-methylphenyl)ethyl]piperidine-4-carboxamide is unique due to its specific structure and the presence of the 3-methylphenyl group, which may confer distinct biological activities compared to other piperidine derivatives .
Properties
Molecular Formula |
C15H22N2O |
---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
N-[2-(3-methylphenyl)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C15H22N2O/c1-12-3-2-4-13(11-12)5-10-17-15(18)14-6-8-16-9-7-14/h2-4,11,14,16H,5-10H2,1H3,(H,17,18) |
InChI Key |
AZRQPUXWBZAQDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCNC(=O)C2CCNCC2 |
Origin of Product |
United States |
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